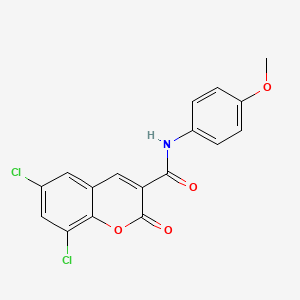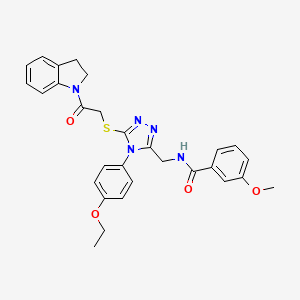![molecular formula C14H13N5O B2545603 1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylurea CAS No. 1798539-23-7](/img/structure/B2545603.png)
1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylurea is a heterocyclic compound with a fused pyrazolo[1,5-a]pyrimidine ring system. Its chemical structure consists of a pyrazolo[1,5-a]pyrimidine core linked to a phenylurea moiety. This compound exhibits interesting optical properties and has potential applications in various fields due to its tunable photophysical characteristics .
Synthesis Analysis
The synthesis of this compound involves strategic design and efficient methodologies. Researchers have identified a family of pyrazolo[1,5-a]pyrimidines (PPs) with simpler and greener synthetic routes (reaction mass efficiency: 40–53%) compared to other fluorophores. The synthetic approach allows for structural diversity and the introduction of electron-donating or electron-withdrawing groups at specific positions on the fused ring. Notably, electron-donating groups at position 7 enhance both absorption and emission behaviors, making PPs promising candidates for optical applications .
Molecular Structure Analysis
- Phenylurea Moiety : Linked to the pyrazolo[1,5-a]pyrimidine core, it contributes to the overall structure and properties .
Chemical Reactions Analysis
- Photophysical Transformations : The compound exhibits tunable photophysical properties, making it suitable for fluorescence-based applications .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Antitumor Scaffold
Pyrazolo[1,5-a]pyrimidine derivatives, including “1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylurea”, are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have been identified as potential antitumor scaffolds . Their structural diversity and significant photophysical properties have attracted a great deal of attention in the field of medicinal chemistry .
Enzymatic Inhibitory Activity
These compounds have shown potential in enzymatic inhibitory activity . This could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Fluorophores for Optical Applications
A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications . They exhibit several key characteristics such as simpler and greener synthetic methodology and tunable photophysical properties . Electron-donating groups at position 7 on the fused ring improve both the absorption and emission behaviors .
Solid-State Emitters
The pyrazolo[1,5-a]pyrimidines bearing simple aryl groups allow good solid-state emission intensities . Thus, solid-state emitters can be designed by proper structural selection .
Kinase Inhibitors
In addition to their applications in traditional drug targets such as B-Raf, KDR, Lck, and Src kinase, some small molecule drugs with excellent activity against other kinases (Aurora, Trk, PI3K-γ, FLT-3, C-Met kinases, STING, TRPC) have emerged in recent years .
Potential Treatment for COPD
Utilizing known “morpholine-pyrimidine” structure-PI3K δ- activity relationship and bicyclic pyrazolo[1,5-a]pyrimidine core, a novel library of compounds has been developed focused on future COPD treatment .
Propiedades
IUPAC Name |
1-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O/c1-10-7-13-15-8-12(9-19(13)18-10)17-14(20)16-11-5-3-2-4-6-11/h2-9H,1H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBJSJHDFPZKEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-Azabicyclo[2.2.2]octan-3-ylamino)ethanol;dihydrochloride](/img/structure/B2545521.png)

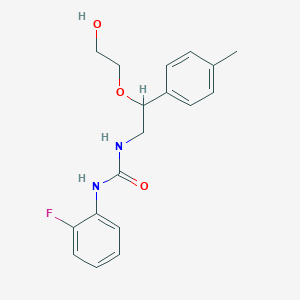

![4-[[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methoxy]-6-(3,5-dimethylpyrazol-1-yl)pyrimidine](/img/structure/B2545529.png)
![N-(acenaphtho[1,2-d]thiazol-8-yl)-4-(benzylsulfonyl)butanamide](/img/structure/B2545531.png)

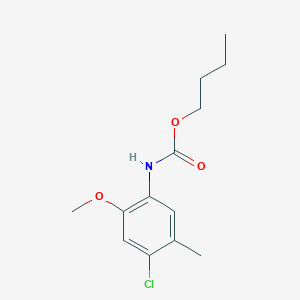
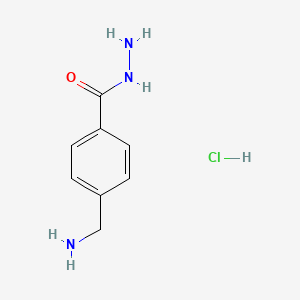
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide](/img/structure/B2545537.png)

![[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate](/img/structure/B2545541.png)
